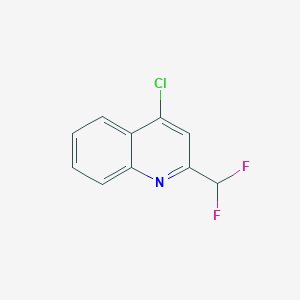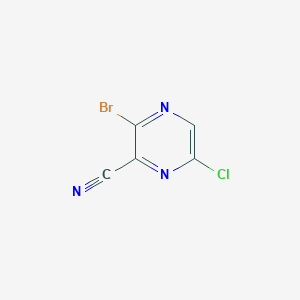
4-Chloro-2-(difluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(difluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethyl)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloroaniline with difluoromethyl ketone in the presence of a suitable catalyst can yield the desired product. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-Chloro-2-(difluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives.
科学的研究の応用
4-Chloro-2-(difluoromethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential antibacterial, antifungal, and antiviral activities.
Agrochemicals: It serves as an intermediate in the production of pesticides and herbicides.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and dyes.
Biological Research: It is employed in studies investigating the biological activity and mechanism of action of quinoline derivatives.
作用機序
The mechanism of action of 4-Chloro-2-(difluoromethyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of fluorine atoms enhances the compound’s binding affinity and stability, contributing to its potent biological activity.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)quinoline
- 2,4-Difluoroquinoline
- 4-Chloroquinoline
Comparison
4-Chloro-2-(difluoromethyl)quinoline is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct physicochemical properties and biological activities Compared to 4-Chloro-2-(trifluoromethyl)quinoline, the difluoromethyl derivative may exhibit different reactivity and selectivity in chemical reactions
特性
分子式 |
C10H6ClF2N |
|---|---|
分子量 |
213.61 g/mol |
IUPAC名 |
4-chloro-2-(difluoromethyl)quinoline |
InChI |
InChI=1S/C10H6ClF2N/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5,10H |
InChIキー |
FDBNZUFFBGTABM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11887446.png)

![3-chloro-9H-pyrido[2,3-b]indol-5-ol](/img/structure/B11887456.png)
![5,6-Dihydrobenzo[h]quinazoline hydrochloride](/img/structure/B11887468.png)


![Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate](/img/structure/B11887489.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B11887491.png)




